2-(((4-(4-(2-Methylphenyl)-1-piperazinyl)phenyl)imino)methyl)phenol
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Overview
Description
2-(((4-(4-(2-Methylphenyl)-1-piperazinyl)phenyl)imino)methyl)phenol is a complex organic compound known for its unique structure and diverse applications. This compound features a phenol group, a piperazine ring, and a methylphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(4-(2-Methylphenyl)-1-piperazinyl)phenyl)imino)methyl)phenol typically involves the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol. The mixture is stirred at room temperature for one hour, resulting in an orange precipitate. This precipitate is then filtered and washed with methanol to obtain the pure imine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process described above can be scaled up for industrial applications, ensuring the availability of the compound for various research and commercial purposes.
Chemical Reactions Analysis
Types of Reactions
2-(((4-(4-(2-Methylphenyl)-1-piperazinyl)phenyl)imino)methyl)phenol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, and various oxidizing and reducing agents depending on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, free radical bromination at the benzylic position can lead to the formation of brominated derivatives .
Scientific Research Applications
2-(((4-(4-(2-Methylphenyl)-1-piperazinyl)phenyl)imino)methyl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(((4-(4-(2-Methylphenyl)-1-piperazinyl)phenyl)imino)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-4-(methoxymethyl)-: This compound shares a similar phenol group but differs in its methoxy and methoxymethyl substitutions.
2-{[(4-methylphenyl)amino]methyl}phenol: This compound features a similar phenol group and methylphenyl substitution but lacks the piperazine ring.
Uniqueness
2-(((4-(4-(2-Methylphenyl)-1-piperazinyl)phenyl)imino)methyl)phenol is unique due to its combination of a phenol group, a piperazine ring, and a methylphenyl group. This unique structure contributes to its diverse range of chemical reactions and applications, setting it apart from other similar compounds.
Properties
CAS No. |
73518-63-5 |
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Molecular Formula |
C24H25N3O |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[[4-[4-(2-methylphenyl)piperazin-1-yl]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C24H25N3O/c1-19-6-2-4-8-23(19)27-16-14-26(15-17-27)22-12-10-21(11-13-22)25-18-20-7-3-5-9-24(20)28/h2-13,18,28H,14-17H2,1H3 |
InChI Key |
XWQKXHTXLKWLSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=CC=C(C=C3)N=CC4=CC=CC=C4O |
Origin of Product |
United States |
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